4-Butoxy-4'-isothiocyanato-1,1'-biphenyl

Liquid crystal Birefringence Optical anisotropy

4-Butoxy-4'-isothiocyanato-1,1'-biphenyl (CAS 144562-02-7) is a mesogenic compound belonging to the 4-alkoxy-4'-isothiocyanatobiphenyl class, characterized by a biphenyl core bearing an electron-donating butoxy chain at one terminus and a highly polarizable isothiocyanato (–NCS) group at the other. This push-pull architecture places the –NCS group in conjugation with the aromatic core, a structural motif specifically designed to deliver exceptionally high optical anisotropy (birefringence, Δn) compared to conventional cyano-terminated liquid crystals.

Molecular Formula C17H17NOS
Molecular Weight 283.4 g/mol
CAS No. 144562-02-7
Cat. No. B12559250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxy-4'-isothiocyanato-1,1'-biphenyl
CAS144562-02-7
Molecular FormulaC17H17NOS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S
InChIInChI=1S/C17H17NOS/c1-2-3-12-19-17-10-6-15(7-11-17)14-4-8-16(9-5-14)18-13-20/h4-11H,2-3,12H2,1H3
InChIKeyMOOCXRKDYRMCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxy-4'-isothiocyanato-1,1'-biphenyl (CAS 144562-02-7): High-Birefringence Liquid Crystal Dopant for Advanced Photonic Mixtures


4-Butoxy-4'-isothiocyanato-1,1'-biphenyl (CAS 144562-02-7) is a mesogenic compound belonging to the 4-alkoxy-4'-isothiocyanatobiphenyl class, characterized by a biphenyl core bearing an electron-donating butoxy chain at one terminus and a highly polarizable isothiocyanato (–NCS) group at the other [1]. This push-pull architecture places the –NCS group in conjugation with the aromatic core, a structural motif specifically designed to deliver exceptionally high optical anisotropy (birefringence, Δn) compared to conventional cyano-terminated liquid crystals [1]. The compound exhibits an enantiotropic crystal B (smectic B) mesophase with no nematic phase in the pure state, yet its virtual nematic-isotropic transition temperature ([N 82] °C) and extrapolated optical performance make it a potent dopant for formulating nematic mixtures requiring fast electro-optical switching and high birefringence [1].

Why 4-Butoxy-4'-isothiocyanato-1,1'-biphenyl Cannot Be Replaced by Generic Alkyl- or Cyano-Biphenyl Analogues in High-Δn Formulations


Within the isothiocyanatobiphenyl family, small structural modifications produce disproportionately large shifts in melting point, mesophase sequence, and optical anisotropy that cannot be compensated by simple concentration adjustments in mixtures [1]. Replacing the butoxy chain with a pentyl chain (compound 5) drops Δn from 0.353 to 0.314 and eliminates the crystal B phase in favor of a smectic E phase, fundamentally altering the phase diagram of any host mixture [1]. Conversely, substituting the –NCS group with a cyano group (as in commercial K15) collapses Δn from 0.353 to 0.216—a 39% reduction that directly compromises the achievable refractive index contrast in photonic devices [1]. Even replacing the ethereal oxygen with sulfur (butylsulfanyl analogue, compound 37) does not raise Δn further and instead depresses melting point and clearing point, demonstrating that the butoxy–NCS combination occupies a specific and non-substitutable performance niche [1].

Quantitative Evidence Guide: 4-Butoxy-4'-isothiocyanato-1,1'-biphenyl (144562-02-7) vs. Closest Structural Analogues


Birefringence Superiority: Δn = 0.353 vs. Pentyl-NCS (Δn = 0.314) and Cyano Benchmark K15 (Δn = 0.216)

The butoxy-substituted compound (10) achieves a birefringence of Δn = 0.353, which is 12.4% higher than the pentyl-NCS analogue (compound 5, Δn = 0.314) and 63.4% higher than the widely used cyano-biphenyl benchmark K15 (Δn = 0.216) [1]. This enhancement is attributed to the conjugation of the ether oxygen lone pair with the aromatic core, increasing the molecular polarizability anisotropy [1]. The Δn of the butoxy compound also exceeds that of the heptyl-NCS analogue (compound 14, Δn = 0.290) by 21.7%, confirming that the alkoxy substitution pattern—rather than mere chain length—is the dominant structural driver of optical performance [1].

Liquid crystal Birefringence Optical anisotropy Nematic dopant

Virtual Nematic–Isotropic Transition Temperature: [N 82] °C vs. Pentyl-NCS [N 43] °C and Heptyl-NCS [N 50] °C

The virtual nematic–isotropic transition temperature (TN-I) of the butoxy compound, extrapolated to [N 82] °C, is approximately 30–40 °C higher than for alkyl-substituted analogues such as compound 5 ([N 43] °C) and compound 14 ([N 50] °C) [1]. This elevated virtual clearing point indicates that the butoxy derivative imparts greater nematic phase stability when doped into host mixtures, extending the operating temperature range of the resulting formulation [1]. The increase is a direct consequence of the alkoxy oxygen's contribution to the core polarizability and the elimination of the smectic E phase—present in compounds 5 and 14—which competes with nematic ordering [1].

Virtual transition temperature Nematic stability Mixture formulation Mesophase engineering

Mesophase Selectivity: Exclusive Crystal B Phase vs. Smectic E Phase in Alkyl Analogues

The butoxy terminal chain eliminates the smectic E (SmE) phase observed in the pentyl (5) and heptyl (14) alkyl analogues, and instead produces an enantiotropic crystal B (CrB) phase with the sequence K 116.5 B 118.5 [N 82] I [1]. For comparison, compound 5 exhibits K 53.5 E 74.5 [N 43] I, and compound 14 shows K 60.0 E 72.5 B 73.5 [N 50] I [1]. The exclusive CrB phase in the butoxy compound provides a well-defined, short-range (2 °C) mesophase with higher thermal stability (B phase at 116.5–118.5 °C) compared to the SmE phases of alkyl analogues, which span different temperature windows [1]. This phase selectivity is consistent with the general trend that alkoxy substituents favor the B phase over the E phase in biphenyl mesogens [1].

Smectic polymorphism Crystal B phase Mesophase engineering Phase diagram

Birefringence Retention vs. Butylsulfanyl Analogue (Compound 37): Δn = 0.353 vs. Δn = 0.352—Comparable Optical Performance but with Thermal Stability Advantage

When the butoxy oxygen is replaced by sulfur (compound 37, 4-butylsulfanyl-4'-isothiocyanatobiphenyl), the birefringence is essentially identical (Δn = 0.352 for the butylsulfanyl analogue vs. Δn = 0.353 for the butoxy compound) [1]. However, the sulfur substitution causes substantial decreases in melting point, CrB phase stability, and virtual TN-I [1]. Specifically, compound 37 melts at 79.0 °C (vs. 116.5 °C for compound 10), representing a 37.5 °C loss in thermal stability that restricts high-temperature processing windows [1]. This demonstrates that while sulfur does not enhance polarizability sufficiently to increase Δn, it does significantly compromise the thermal envelope—making the butoxy compound the preferred choice when both high Δn and high thermal stability are required [1].

Chalcogen substitution Birefringence Thermal stability Structure–property relationship

High-Value Application Scenarios for 4-Butoxy-4'-isothiocyanato-1,1'-biphenyl (144562-02-7) Based on Verified Performance Differentiation


High-Birefringence Nematic Mixtures for Thin-Cell Reflective and Transflective Displays

The Δn of 0.353—63% higher than cyano-biphenyl K15—enables the formulation of nematic mixtures that achieve the required optical retardation (Δn·d ≈ λ/2 or λ/4) with a substantially thinner cell gap (d). This reduces response time (τ ∝ d²) and improves the transmission efficiency of reflective LCDs, where the light traverses the cell twice. The elevated virtual TN-I of [N 82] °C also ensures nematic stability across the full operating temperature range of consumer and automotive displays [1].

Dopant for Large-Aperture Tunable Lenses and Beam-Steering Devices

Tunable liquid crystal lenses and non-mechanical beam steerers require Δn values exceeding 0.30 to achieve appreciable phase modulation across large apertures without excessive cell thickness. The butoxy compound's Δn of 0.353, combined with its purely CrB mesophase (eliminating SmE competition), makes it an ideal high-Δn dopant for these applications. Its high melting point (116.5 °C) also supports device fabrication processes involving polymer stabilization and thermal curing [1].

High-Temperature-Processable LC Formulations for Harsh-Environment Photonics

With a melting point of 116.5 °C—approximately 60 °C higher than its pentyl-NCS analogue—this compound is uniquely suited for liquid crystal formulations requiring high-temperature processing compatibility, such as solder-reflow-tolerant spatial light modulators, downhole optical sensors, and aerospace photonic components. The absence of a low-temperature smectic E phase further reduces the risk of mesophase-induced scattering or alignment disruption during thermal cycling [1].

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